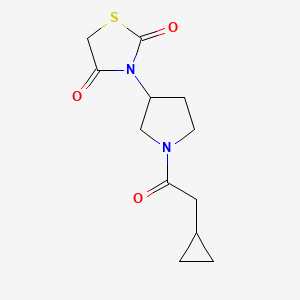

3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33. It is a derivative of thiazolidinediones, which are five-membered, heterocyclic compounds known for their various pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Synthesis Analysis

Thiazolidinediones, including this compound, can be synthesized using deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed, and choline chloride, N-methylurea, was found to be the best for further synthesis . The synthesized thiazolidinediones were obtained in yields from 21.49% to 90.90% .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety, which is a part of this compound, is a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis

The synthesis of thiazolidinedione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .作用机制

Target of Action

The primary target of the compound 3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signaling . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

The compound this compound acts as an inhibitor of PTP1B . It was designed and synthesized based on the structure of PTP1B . The compound interacts with PTP1B, inhibiting its activity . This inhibition can improve insulin resistance, thereby having a potential therapeutic effect on type 2 diabetes .

Biochemical Pathways

The compound this compound affects the insulin signaling pathway by inhibiting PTP1B . PTP1B is a negative regulator of the insulin signaling pathway . Therefore, the inhibition of PTP1B by this compound can enhance the insulin signaling pathway, leading to improved insulin sensitivity .

Pharmacokinetics

Thiazolidine derivatives, in general, have been reported to have diverse therapeutic and pharmaceutical activity . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the action of this compound is the potential improvement of insulin resistance and reduction of blood glucose levels in diabetic mice . It can also improve glucose tolerance and abnormal blood lipids .

Action Environment

The action environment of this compound is within the cells where PTP1B is located

未来方向

Thiazolidinedione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidinedione derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

生化分析

Biochemical Properties

The pyrrolidine ring in 3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazolidine-2,4-dione moiety interacts with various enzymes and proteins, influencing their activity . For instance, certain pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .

Cellular Effects

This compound can influence cell function by interacting with various cellular processesThe compound’s interaction with enzymes like COX-2 suggests potential impacts on cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to inhibit COX-2 suggests it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity .

Dosage Effects in Animal Models

Studies on related compounds suggest that dosage can significantly influence the compound’s effects, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The compound’s interaction with enzymes like COX-2 suggests it may be involved in metabolic pathways related to inflammation and pain .

Transport and Distribution

The compound’s interactions with various enzymes and proteins suggest it may be transported and distributed via specific transporters or binding proteins .

Subcellular Localization

The compound’s interactions with various enzymes and proteins suggest it may be directed to specific compartments or organelles within the cell .

属性

IUPAC Name |

3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-10(5-8-1-2-8)13-4-3-9(6-13)14-11(16)7-18-12(14)17/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAYMZYJSRVFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B2618533.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2618541.png)

![N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2618542.png)

![Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride](/img/structure/B2618544.png)